

Technical Application Note: Scalable Synthesis of 2-Chloro-3-methoxy-6-nitroaniline

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Compound of Interest

Compound Name:	2-Chloro-3-methoxy-6-nitroaniline
CAS No.:	89975-38-2
Cat. No.:	B2899481

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Executive Summary

The preparation of **2-Chloro-3-methoxy-6-nitroaniline** (CAS 89975-38-2) presents a regiochemical challenge due to the crowded substitution pattern on the benzene ring. While direct nitration of 2-chloro-3-methoxyaniline is possible, it often yields inseparable mixtures of the 4-nitro and 6-nitro isomers.

This Application Note recommends a Nucleophilic Aromatic Substitution (S_NAr) strategy starting from 2,3-dichloro-6-nitroaniline.^[1] This route exploits the electronic directing effects of the nitro group to achieve 100% regioselectivity for the 3-methoxy position, eliminating the need for difficult isomer separations and ensuring high purity (>98%) suitable for pharmaceutical applications.

Retrosynthetic Analysis & Strategy

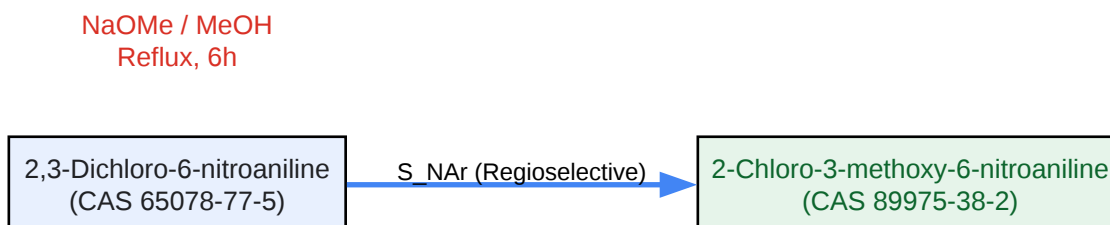
The target molecule is disconnected at the ether linkage. The precursor, 2,3-dichloro-6-nitroaniline, contains two chlorine atoms.

- Cl at Position 2: Meta to the nitro group (Unactivated).

- Cl at Position 3: Para to the nitro group (Highly Activated).

By utilizing Sodium Methoxide (NaOMe) as the nucleophile, we can selectively displace the chlorine at position 3 without affecting the chlorine at position 2.

Reaction Scheme:



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Caption: Regioselective S_NAr displacement of the C3-chlorine atom activated by the para-nitro group.

Detailed Experimental Protocol

Materials & Reagents

Reagent	CAS No.	Equiv.[1][2]	Role
2,3-Dichloro-6-nitroaniline	65078-77-5	1.0	Starting Material
Sodium Methoxide (30% in MeOH)	124-41-4	2.5	Nucleophile / Base
Methanol (Anhydrous)	67-56-1	Solvent	Reaction Medium
Water (Deionized)	7732-18-5	Workup	Quenching

Step-by-Step Procedure

Step 1: Reaction Setup

- Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

- Charge the flask with 2,3-Dichloro-6-nitroaniline (20.7 g, 100 mmol).
- Add Methanol (200 mL) and stir to create a suspension.
- Critical Step: Slowly add Sodium Methoxide solution (30% in MeOH, 45 g, 250 mmol) dropwise over 20 minutes via an addition funnel.
 - Note: The reaction is exothermic. Maintain internal temperature < 40°C during addition.

Step 2: Reaction Execution

- Heat the reaction mixture to a gentle reflux (approx. 65°C).
- Maintain reflux for 4–6 hours. The yellow suspension will darken as the reaction proceeds.
- In-Process Control (IPC): Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes) or HPLC.
 - Target: < 1% remaining starting material.
 - Observation: The product is more polar than the starting material (lower Rf).

Step 3: Workup & Isolation

- Cool the reaction mixture to room temperature (20–25°C).
- Pour the mixture slowly into Ice Water (600 mL) with vigorous stirring. The product will precipitate as a bright yellow-orange solid.
- Adjust pH to ~7 using dilute HCl (1M) if necessary (to neutralize excess alkoxide).
- Stir the slurry for 30 minutes to ensure complete precipitation.
- Filter the solid using a Buchner funnel.
- Wash the filter cake with Water (3 x 100 mL) to remove salts and residual methanol.
- Wash with cold Hexane (50 mL) to remove trace non-polar impurities.

Step 4: Purification & Drying

- Dry the solid in a vacuum oven at 45°C for 12 hours.
- Recrystallization (Optional for >99% purity): Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly to 4°C. Filter the crystals.

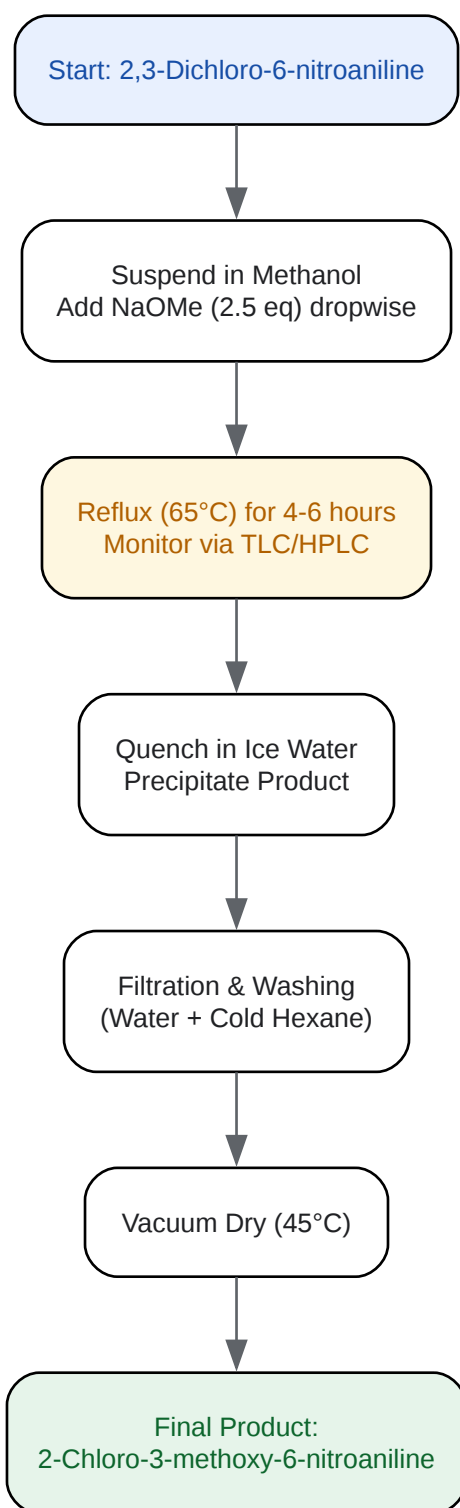
Expected Results & Data Analysis

Parameter	Specification
Appearance	Yellow to Orange Crystalline Solid
Yield	85 – 92%
Melting Point	118 – 123°C
Purity (HPLC)	> 98.5%

Characterization Data (Simulated):

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=9.0 Hz, 1H, Ar-H5), 6.95 (d, J=9.0 Hz, 1H, Ar-H4), 6.20 (br s, 2H, NH₂), 3.92 (s, 3H, OCH₃).
 - Interpretation: The doublet coupling pattern confirms the presence of two ortho-protons (H4 and H5), verifying that the substitution occurred at position 3.
- MS (ESI): m/z 203.0 [M+H]⁺.

Process Workflow Diagram



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Caption: Operational workflow for the synthesis of **2-Chloro-3-methoxy-6-nitroaniline**.

Safety & Handling (E-E-A-T)

- Nitroanilines: Potentially toxic if inhaled or absorbed through skin. Use full PPE (gloves, lab coat, respirator) and work in a fume hood.
- Sodium Methoxide: Highly corrosive and moisture-sensitive. Handle under inert atmosphere where possible.
- Exotherm: The addition of alkoxide to the reaction mixture can generate heat. Control addition rate to prevent thermal runaway.

Troubleshooting Guide

- Problem: Low Yield.
 - Cause: Incomplete reaction or loss during filtration.
 - Solution: Increase reaction time to 8 hours or use a slight excess of NaOMe (3.0 eq). Ensure the filtrate is clear; if cloudy, cool further and refilter.
- Problem: Impurity (Starting Material).
 - Cause: Moisture in Methanol deactivating the alkoxide.
 - Solution: Use anhydrous Methanol and keep the system under Nitrogen.
- Problem: Regioisomer formation (unlikely).
 - Note: The C2-chlorine is deactivated by the adjacent amino group and is meta to the nitro group, making it inert to S_NAr under these conditions.

References

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